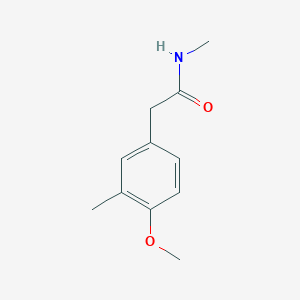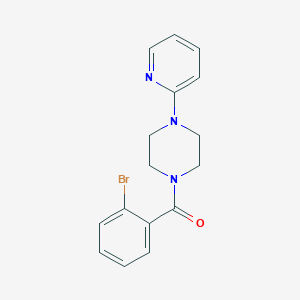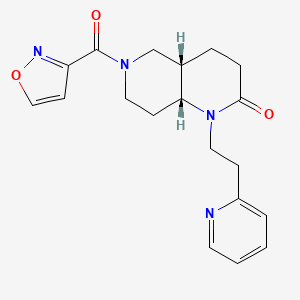![molecular formula C20H23NO2S B5492464 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5492464.png)
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline, also known as TMSDQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMSDQ is a yellow crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and acetone.
Mecanismo De Acción
The mechanism of action of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline is not well understood. However, it has been proposed that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and viruses. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. This compound is also soluble in organic solvents, which makes it easy to incorporate into various experimental systems. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline. One potential direction is to further investigate the mechanism of action of this compound and its potential interactions with specific enzymes or receptors. Another direction is to explore the potential applications of this compound in the development of new materials for various applications such as sensors and optoelectronics. Additionally, more studies are needed to evaluate the safety and toxicity of this compound in various experimental systems.
Métodos De Síntesis
The synthesis of 2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline involves the reaction of 2,6-dimethylphenol with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with 2,4-pentanedione in the presence of a catalyst such as zinc chloride to yield this compound. The yield of this compound can be improved by using a solvent such as acetic acid and optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, this compound has been used as a building block for the synthesis of functional materials such as fluorescent dyes and polymers. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). In medicinal chemistry, this compound has been studied for its potential anticancer and antiviral activities.
Propiedades
IUPAC Name |
2,2,4,6-tetramethyl-1-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-14-6-9-17(10-7-14)24(22,23)21-19-11-8-15(2)12-18(19)16(3)13-20(21,4)5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJDHKWIGJESRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C)C(=CC2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid](/img/structure/B5492392.png)
![1-[(4-methyl-1-piperazinyl)acetyl]-2-pyrrolidinone oxalate](/img/structure/B5492394.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5492406.png)
![5-[2-(3,4-dimethoxyphenyl)vinyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5492414.png)
![ethyl 1-[3-(4-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5492428.png)

![2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5492434.png)
![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5492446.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492450.png)
![4-ethoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5492458.png)

![3-methyl-4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5492478.png)
![2-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5492480.png)